molecular formula C12H17NO3 B14548127 1-Benzyl-1-oxo-1lambda~5~-piperidine-3,5-diol CAS No. 61733-85-5

1-Benzyl-1-oxo-1lambda~5~-piperidine-3,5-diol

Cat. No.: B14548127
CAS No.: 61733-85-5
M. Wt: 223.27 g/mol
InChI Key: SLCJBPKBMFCXJP-UHFFFAOYSA-N
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Description

1-Benzyl-1-oxy-piperidine-3,5-diol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with hydroxyl groups at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-benzyl-1-oxy-piperidine-3,5-diol involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of benzylamine with a suitable precursor to form the piperidine ring, followed by oxidation to introduce the oxygen atom at the 1-position. The hydroxyl groups at the 3 and 5 positions can be introduced through selective hydroxylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Benzyl-1-oxy-piperidine-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-1-oxy-piperidine-3,5-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-1-oxy-piperidine-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Benzyl-1-oxy-piperidine-3,5-diol can be compared with other piperidine derivatives, such as:

    1-Benzyl-3,5-dihydroxy-piperidine: Similar structure but lacks the oxygen atom at the 1-position.

    1-Benzyl-1-oxy-piperidine-3,5-difluoro: Contains fluorine atoms at the 3 and 5 positions instead of hydroxyl groups.

    1-Benzyl-1-oxy-piperidine-3,5-diamine: Contains amine groups at the 3 and 5 positions instead of hydroxyl groups. The uniqueness of 1-benzyl-1-oxy-piperidine-3,5-diol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61733-85-5

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-benzyl-1-oxidopiperidin-1-ium-3,5-diol

InChI

InChI=1S/C12H17NO3/c14-11-6-12(15)9-13(16,8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2

InChI Key

SLCJBPKBMFCXJP-UHFFFAOYSA-N

Canonical SMILES

C1C(C[N+](CC1O)(CC2=CC=CC=C2)[O-])O

Origin of Product

United States

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